4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride
Overview
Description
4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro group, an isopropyl group, and an amine group attached to the pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is suggested that this compound might be involved in the synthesis ofantidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Given its potential role in the synthesis of antidepressants, it may interact with its targets to modulate the release of neurotransmitters such asserotonin, noradrenaline, and dopamine . This could result in changes in neuronal signaling and ultimately influence mood regulation.
Biochemical Pathways
If it is involved in the synthesis of antidepressants, it may influence pathways related to thesynthesis, release, and reuptake of neurotransmitters . The downstream effects could include changes in neuronal signaling and mood regulation.
Result of Action
If it plays a role in the synthesis of antidepressants, its action could potentially result inalleviation of depressive symptoms by modulating neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 4-chloro-1-(propan-2-yl)-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry and automated reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(propan-2-yl)-1H-pyrazole
- 4-chloro-1-(propan-2-yl)-1H-indole
Uniqueness
4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-1-propan-2-ylpyrazol-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,1-2H3,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYWFEDPRSVBQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431964-91-8 | |
Record name | 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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